molecular formula C22H20N4O2S2 B14968818 3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

Cat. No.: B14968818
M. Wt: 436.6 g/mol
InChI Key: FUBAXLPRBLETLZ-UHFFFAOYSA-N
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Description

3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of thiazole, oxadiazole, and phenylpropanamide moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling to form the final product. Key steps include:

    Thiazole Formation: The thiazole ring is synthesized through the reaction of 4-methylphenyl isothiocyanate with an appropriate amine under reflux conditions.

    Oxadiazole Formation: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in biological processes.

    Pathways: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-1,3-thiazole-2-amine: Shares the thiazole moiety.

    1,2,4-oxadiazole-5-carboxylic acid: Contains the oxadiazole ring.

    N-phenylpropanamide: Features the phenylpropanamide structure.

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

3-[3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

InChI

InChI=1S/C22H20N4O2S2/c1-15-7-9-16(10-8-15)18-13-29-22(24-18)30-14-19-25-21(28-26-19)12-11-20(27)23-17-5-3-2-4-6-17/h2-10,13H,11-12,14H2,1H3,(H,23,27)

InChI Key

FUBAXLPRBLETLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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